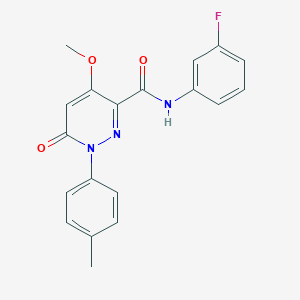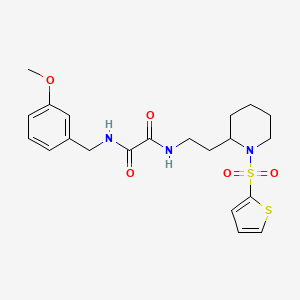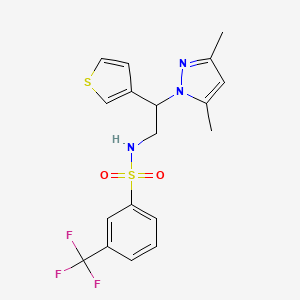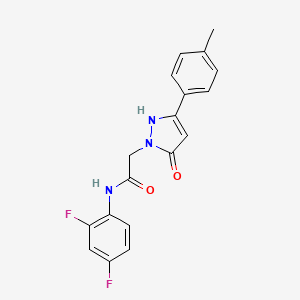![molecular formula C17H23N3O5S B2871574 8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-61-1](/img/structure/B2871574.png)
8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .
Synthesis Analysis
The synthesis of spirotetramat involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat is cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spirotetramat include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .Scientific Research Applications
Antimicrobial Applications
One significant application of derivatives of the compound is in antimicrobial and detoxification applications. For instance, a related N-halamine precursor was synthesized and bonded onto cotton fabrics. These fabrics demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7, showcasing potential for the development of antimicrobial textiles (Ren et al., 2009).
Synthetic Methodologies
Another aspect of research focuses on the synthesis and characterization of related compounds, highlighting innovative synthetic pathways. For instance, novel substituted 1,5-benzothiazepines containing the sulfonyl group were synthesized through a reaction demonstrating the versatility of sulfonyl-containing compounds in synthesizing heterocyclic systems with potential pharmaceutical applications (Chhakra et al., 2019).
Corrosion Inhibition
The compound and its derivatives have also been studied for their corrosion inhibition properties. Research into spirocyclopropane derivatives, for example, has shown that these compounds can act as effective inhibitors for mild steel protection in acidic solutions, highlighting their potential in materials science and engineering (Chafiq et al., 2020).
Hypoglycemic Activity
Research into spiroimidazolidine-2,4-diones revealed their potential in displaying hypoglycemic activity, indicating possible applications in diabetes management. Specifically, certain derivatives were found to significantly reduce blood glucose levels in animal models, suggesting their utility in developing new diabetes treatments (Iqbal et al., 2012).
Properties
IUPAC Name |
8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-11-10-14(12(2)9-13(11)25-4)26(23,24)20-7-5-17(6-8-20)15(21)19(3)16(22)18-17/h9-10H,5-8H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBHGLSGKMMMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2871491.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2871496.png)


![ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate](/img/structure/B2871499.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2871500.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2871501.png)


![7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2871507.png)
![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)
![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)

